(4-Methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Overview
Description
(4-Methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features a methoxy group, a nitro group, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the nitration of 4-methoxyphenyl to introduce the nitro group. This is followed by the formation of the piperazine ring through a cyclization reaction. The final step involves coupling the pyridine ring with the piperazine derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (4-Methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the nitro group can participate in redox reactions, while the piperazine ring can interact with receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone: Lacks the nitro group, which may result in different reactivity and biological activity.
(4-Nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone: Lacks the methoxy group, affecting its electronic properties and interactions with molecular targets.
(4-Methoxy-3-nitrophenyl)-(4-piperazin-1-yl)methanone: Lacks the pyridine ring, which may alter its binding affinity and specificity.
Uniqueness
The presence of both the methoxy and nitro groups, along with the pyridine and piperazine rings, makes (4-Methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone unique. This combination of functional groups and rings provides a versatile scaffold for various chemical modifications and interactions, making it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
(4-methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-25-15-6-5-13(12-14(15)21(23)24)17(22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHPGNCUODKFBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328479 | |
Record name | (4-methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796222 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
690985-58-1 | |
Record name | (4-methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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